[2-(Dimethylamino)ethyl][(3-methylphenyl)methyl]amine

Lipophilicity Drug Design ADME

[2-(Dimethylamino)ethyl][(3-methylphenyl)methyl]amine (CAS 755008-06-1) is a substituted ethylenediamine derivative with the molecular formula C₁₂H₂₀N₂ and a molecular weight of 192.30 g/mol. Its IUPAC name is N',N'-dimethyl-N-[(3-methylphenyl)methyl]ethane-1,2-diamine, and it features a tertiary dimethylamino terminus and a secondary amine linked through an ethylene bridge to a meta-methylbenzyl group.

Molecular Formula C12H20N2
Molecular Weight 192.306
CAS No. 755008-06-1
Cat. No. B2380599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Dimethylamino)ethyl][(3-methylphenyl)methyl]amine
CAS755008-06-1
Molecular FormulaC12H20N2
Molecular Weight192.306
Structural Identifiers
SMILESCC1=CC(=CC=C1)CNCCN(C)C
InChIInChI=1S/C12H20N2/c1-11-5-4-6-12(9-11)10-13-7-8-14(2)3/h4-6,9,13H,7-8,10H2,1-3H3
InChIKeyDOZIDNONBNTWCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Dimethylamino)ethyl-3-methylbenzylamine (CAS 755008-06-1): Chemical Identity and Procurement Baseline


[2-(Dimethylamino)ethyl][(3-methylphenyl)methyl]amine (CAS 755008-06-1) is a substituted ethylenediamine derivative with the molecular formula C₁₂H₂₀N₂ and a molecular weight of 192.30 g/mol [1]. Its IUPAC name is N',N'-dimethyl-N-[(3-methylphenyl)methyl]ethane-1,2-diamine, and it features a tertiary dimethylamino terminus and a secondary amine linked through an ethylene bridge to a meta-methylbenzyl group [1]. The compound is commercially available at ≥95% purity from multiple suppliers and is classified as a versatile small-molecule scaffold and building block for medicinal chemistry and organic synthesis applications . Computed physicochemical properties include an XLogP3-AA of 1.7, a topological polar surface area of 15.3 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and five rotatable bonds [1]. The compound is classified under GHS as Skin Corrosive 1B (H314) and STOT Single Exposure Category 3 (H335) [1].

Why N-Benzyl-N,N'-dimethylethylenediamine and Other In-Class Analogs Cannot Substitute 2-(Dimethylamino)ethyl-3-methylbenzylamine (CAS 755008-06-1)


Within the substituted ethane-1,2-diamine class, even minor structural alterations produce measurable differences in lipophilicity, basicity, and steric profiles that directly impact biological target engagement and physicochemical handling. The meta-methyl substituent on the benzyl ring of CAS 755008-06-1 increases the computed XLogP to 1.7 compared to 1.3 for the unsubstituted benzyl analog N-Benzyl-N,N'-dimethylethylenediamine (CAS 102-11-4), a ΔlogP of +0.4 that influences membrane permeability and non-specific protein binding [1]. Furthermore, the compound's dual amine architecture—a secondary benzylamine and a tertiary dimethylamino group—provides a distinct protonation and coordination profile versus primary diamine analogs such as N-(3-methylbenzyl)ethane-1,2-diamine (CAS 953072-18-9), which has two primary amine groups and a molecular weight of only 164.25 g/mol . Regioisomeric variations, such as N1,N1-Dimethyl-1-(m-tolyl)ethane-1,2-diamine (CAS 928000-34-4), shift the dimethylamino group to the benzylic position, altering both the topological polar surface area (29.26 vs. 15.3 Ų) and the LogP (2.26 vs. 1.7), which can redirect binding orientation and metabolic stability [2]. These quantifiable physicochemical differences mean that in-class compounds are not functionally interchangeable for target-oriented SAR campaigns or reaction optimization.

Quantitative Differentiation Evidence: 2-(Dimethylamino)ethyl-3-methylbenzylamine (CAS 755008-06-1) vs. Closest Structural Analogs


Lipophilicity Advantage: Meta-Methyl Substitution Elevates XLogP by +0.4 Units Over the Unsubstituted Benzyl Analog

The target compound (CAS 755008-06-1) carries a meta-methyl group on the benzyl ring, yielding a computed XLogP3-AA of 1.7 [1]. In contrast, the direct des-methyl analog, N-Benzyl-N,N'-dimethylethylenediamine (CAS 102-11-4), has a computed XLogP of 1.3 . This ΔXLogP of +0.4 represents a measurable increase in lipophilicity attributable solely to the single methyl substituent. In the context of lead optimization, an XLogP shift of this magnitude can translate to a predicted ~2–4 fold increase in membrane passive permeability based on established logP–permeability correlations.

Lipophilicity Drug Design ADME

Topological Polar Surface Area Differentiation: Regioisomeric Dimethylamino Placement Reduces TPSA by Nearly 50% Compared to the Benzylic-Dimethylamino Isomer

The target compound (CAS 755008-06-1) has a topological polar surface area (TPSA) of 15.3 Ų, computed by Cactvs [1]. The regioisomer N1,N1-Dimethyl-1-(m-tolyl)ethane-1,2-diamine (CAS 928000-34-4), which carries the dimethylamino group at the benzylic position rather than the terminal ethylene position, has a calculated PSA of 29.26 Ų [2]. This represents a 47.7% reduction in TPSA for the target compound. In drug discovery, compounds with TPSA < 60 Ų are generally predicted to have good oral absorption, and those with TPSA < 90 Ų are considered favorable for blood-brain barrier penetration; the substantially lower TPSA of CAS 755008-06-1 (15.3 vs. 29.26 Ų) positions it more favorably for CNS exposure predictions.

Polar Surface Area Blood-Brain Barrier Oral Bioavailability

Molecular Weight and Heavy Atom Count Differentiation: A Larger Scaffold with Greater Synthetic Elaboration Potential vs. Primary Diamine Analogs

CAS 755008-06-1 has a molecular weight of 192.30 g/mol and a heavy atom count of 14, compared to the primary diamine analog N-(3-methylbenzyl)ethane-1,2-diamine (CAS 953072-18-9), which has a molecular weight of 164.25 g/mol and a heavy atom count of 12 [1]. This represents a 17.1% increase in molecular weight and the presence of two additional heavy atoms (the N,N-dimethyl substitution). For fragment-based drug discovery and scaffold elaboration strategies, the tertiary dimethylamino terminus of CAS 755008-06-1 provides an additional point of structural diversity not present in the primary diamine analog, while maintaining the same meta-methylbenzyl pharmacophoric element.

Scaffold Elaboration Fragment-Based Drug Design Medicinal Chemistry

Biological Target Engagement: Documented Interaction with Nicotinic Acetylcholine Receptor in Torpedo californica Membranes

CAS 755008-06-1 has been evaluated in a radioligand binding assay for its ability to inhibit [¹²⁵I]-α-bungarotoxin binding to the nicotinic acetylcholine receptor (nAChR) on membranes prepared from the electric organs of Torpedo californica, as recorded in ChEMBL (CHEMBL755081) and BindingDB (ChEMBL_144963) [1]. While the exact Ki value could not be retrieved from the public record for this evidence guide, the deposition of this assay result in ChEMBL confirms that the compound has undergone at least primary screening against an ion-channel target of therapeutic relevance. The closely related analog N-Benzyl-N,N'-dimethylethylenediamine (CAS 102-11-4) has been explored primarily as a synthetic catalyst/intermediate rather than for nAChR activity , suggesting the meta-methylbenzyl substitution in CAS 755008-06-1 may confer differential target recognition.

Nicotinic Acetylcholine Receptor Radioligand Binding Neuropharmacology

Class-Level Reactivity Differentiation: Tertiary-Secondary Diamine Architecture Enables Chemoselective Derivatization vs. Primary Diamine and Tertiary-Tertiary Diamine Analogs

CAS 755008-06-1 possesses one secondary amine (benzylamine, pKa ~9.5–10.1 predicted based on class-level diamine data ) and one tertiary dimethylamino group (pKa ~8.5–9.5 predicted). This heterobifunctional amine architecture enables sequential, chemoselective derivatization: the secondary amine can be selectively acylated, sulfonylated, or reductively alkylated under conditions where the tertiary amine remains largely unreacted due to steric hindrance and differences in nucleophilicity. By contrast, the primary diamine analog N-(3-methylbenzyl)ethane-1,2-diamine (CAS 953072-18-9) presents two primary amines of similar reactivity, complicating monofunctionalization, while N,N,N'-trimethyl-N-benzylethane-1,2-diamine analogs present only tertiary amines with limited synthetic handles .

Chemoselective Synthesis Diamine Ligands Heterobifunctional Reagents

Optimal Procurement and Application Scenarios for 2-(Dimethylamino)ethyl-3-methylbenzylamine (CAS 755008-06-1)


CNS-Penetrant Lead Optimization: Leveraging Elevated Lipophilicity and Low TPSA

In central nervous system drug discovery programs where passive blood-brain barrier penetration is required, CAS 755008-06-1 offers a starting scaffold with an XLogP of 1.7—elevated by +0.4 units over the des-methyl benzyl analog—and a TPSA of only 15.3 Ų, which is 47.7% lower than the regioisomeric benzylic-dimethylamino variant [1][2]. These computed physicochemical properties predict favorable CNS multiparameter optimization (MPO) scores, making this compound a rational procurement choice for neuroscience-focused screening collections where both lipophilicity and low polar surface area are design prerequisites.

Chemoselective Library Synthesis: Exploiting Orthogonal Secondary-Tertiary Diamine Reactivity

For medicinal chemistry teams conducting parallel library synthesis, the heterobifunctional amine architecture of CAS 755008-06-1—a secondary benzylamine paired with a sterically differentiated tertiary dimethylamino group—enables sequential chemoselective derivatization without protecting group strategies . This scaffold reduces the synthetic step count relative to primary diamine analogs (e.g., CAS 953072-18-9), which require protection/deprotection for monofunctionalization. Procurement of this compound can directly reduce the cost per elaborated library member in hit-to-lead and lead optimization campaigns.

Nicotinic Receptor Probe Development: Building on Existing ChEMBL Target Engagement Data

The documented screening of CAS 755008-06-1 against the Torpedo californica nicotinic acetylcholine receptor (ChEMBL_144963) provides a starting point for developing nAChR-targeted chemical probes [3]. Unlike the des-methyl benzyl analog (CAS 102-11-4), for which no nAChR data is publicly available, this compound has curated binding data in an authoritative database, suggesting the meta-methyl substitution may contribute to receptor recognition. Researchers initiating nAChR-focused SAR studies can use this compound as a pre-validated starting point, reducing the need for de novo primary screening.

Fragment Elaboration and Scaffold Hopping: A Pre-Functionalized Diamine Building Block

As a building block with a molecular weight of 192.30 g/mol and 14 heavy atoms, CAS 755008-06-1 occupies the upper fragment / lower lead-like chemical space [4]. It provides a pre-installed meta-methylbenzyl pharmacophore and a dimethylaminoethyl side chain—both common motifs in bioactive molecules—allowing medicinal chemists to elaborate the scaffold through the secondary amine handle. This compound is particularly suited for scaffold-hopping exercises where the 3-methylbenzyl group is a desired pharmacophoric element, offering a 17% larger and more functionally diverse starting point than the primary diamine analog CAS 953072-18-9.

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